ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate
Description
Ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at position 1 and an ethoxy group at position 2. The pyrazole ring is further functionalized via a carbonyl linkage to a piperidine moiety, which itself carries an ethyl ester group at position 3.
The compound’s design integrates key pharmacophoric elements:
- Pyrazole ring: Known for its metabolic stability and ability to engage in hydrogen bonding.
- 4-Fluorophenyl group: Enhances lipophilicity and influences target binding through hydrophobic interactions.
- Piperidine-4-carboxylate ester: Provides conformational flexibility and modulates solubility.
Properties
IUPAC Name |
ethyl 1-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-3-27-17-13-24(16-7-5-15(21)6-8-16)22-18(17)19(25)23-11-9-14(10-12-23)20(26)28-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJSZXIXRGEQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)OCC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Esterification: The final step involves the esterification of the piperidine carboxylate with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and piperidine moieties, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
Scientific Research Applications
Ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrazole ring can interact with active sites of enzymes. The compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Biological Activity
Ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a piperidine ring linked to a pyrazole derivative, which is substituted with an ethoxy and a fluorophenyl group. The presence of these functional groups is critical for its biological activity.
Target Identification
The primary biological target of this compound is the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor involved in the regulation of genes associated with cell proliferation and survival, particularly in various cancers.
Mode of Action
The compound induces the proximity between BCL6 and BRD4 , a transcriptional coactivator. This interaction leads to the upregulation of numerous genes that promote apoptosis, effectively triggering cell death in malignant cells. The biochemical pathways affected include:
- Apoptosis Pathway : The compound enhances the expression of pro-apoptotic genes while inhibiting anti-apoptotic signals.
- Cell Cycle Regulation : It may also interfere with cell cycle progression, leading to growth arrest in cancer cells.
In Vitro Studies
In laboratory settings, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- Lymphoma Cells : The compound exhibited potent activity against lymphoma cell lines, showing IC50 values in the low micromolar range.
- Solid Tumors : Efficacy was also noted in solid tumor models, where it inhibited tumor growth significantly compared to control treatments.
In Vivo Studies
Animal studies have further validated the compound's potential as an anti-cancer agent. In xenograft models:
- Tumor size reduction was observed after administration of the compound, indicating its ability to penetrate tissues and exert therapeutic effects.
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
Study on Lymphoma Treatment :
- Researchers administered this compound to mice with induced lymphoma.
- Results showed a significant decrease in tumor volume and increased survival rates compared to untreated controls.
-
Inflammation Model :
- In models of inflammatory diseases, the compound reduced markers of inflammation, suggesting potential applications beyond oncology.
Comparative Analysis
A comparison with other pyrazole derivatives highlights its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 1-[4-Ethoxy-1-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxamide] | Ethoxy and fluorophenyl substitutions | Strong anti-cancer activity |
| 1-(4-Methoxy-1-(4-Chlorophenyl)-1H-Pyrazole) | Methoxy group instead of ethoxy | Moderate anti-cancer activity |
Q & A
Basic: What are the optimized synthetic routes for ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with halogenated aryl precursors. A common approach includes:
Condensation reactions : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or diketones under reflux conditions (e.g., ethanol or acetonitrile as solvents) .
Piperidine coupling : The pyrazole-3-carbonyl group is introduced to the piperidine ring via nucleophilic acyl substitution, often using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane .
Esterification : Ethyl ester groups are introduced via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) or transesterification .
Key Optimization : Purification via silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol/water) improves yield and purity (>95%) .
Basic: How is X-ray crystallography employed in structural characterization of this compound and its analogs?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) resolves:
- Molecular geometry : Bond lengths (e.g., C=O at ~1.21 Å) and angles (e.g., pyrazole ring planarity deviations <0.01 Å) .
- Intermolecular interactions : Hydrogen bonding (e.g., C–H···O/N/F) and π-π stacking (e.g., between fluorophenyl and pyrazole rings) stabilize crystal packing .
- Dihedral angles : Between pyrazole and piperidine rings (e.g., 18.73–60.88°), influencing conformational flexibility .
Procedure : Crystals are grown via slow evaporation (acetone/methanol), and data collected at 100 K using Mo-Kα radiation. Refinement with SHELXL achieves R-factors <0.05 .
Advanced: What strategies resolve contradictions in reported biological activity data for pyrazole-piperidine derivatives?
Methodological Answer:
Contradictions in antimicrobial or kinase inhibition data arise due to:
- Assay variability : Differences in microbial strains (e.g., Candida albicans vs. E. coli) or enzyme isoforms (e.g., p38 MAPK α vs. β) .
- Structural nuances : Substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) alter electron distribution and binding affinity .
Resolution Strategies :
Advanced: How is computational modeling integrated into structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., carbonic anhydrase IX). Fluorophenyl groups often occupy hydrophobic pockets, while the piperidine carbonyl interacts with catalytic zinc ions .
- QSAR models : 3D descriptors (e.g., Molinspiro, Volsurf+) correlate logP and polar surface area with bioavailability. For example, higher logP (>3.5) correlates with enhanced blood-brain barrier penetration .
- MD simulations : GROMACS assesses conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .
Advanced: What analytical techniques validate the purity and identity of this compound during synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm purity (>98%) and detect byproducts (e.g., de-esterified analogs) .
- LC-MS : High-resolution ESI-MS (e.g., Q-TOF) verifies molecular ion [M+H]⁺ (e.g., m/z 443.15) and fragments (e.g., loss of ethoxy group, m/z 385.10) .
- NMR : ¹H/¹³C assignments resolve regioisomeric ambiguities (e.g., pyrazole C3 vs. C5 substitution). Key signals include piperidine CH₂ at δ 2.5–3.5 ppm and aromatic F-coupled splitting .
Advanced: How to address discrepancies in hydrogen bonding patterns observed in crystallographic studies?
Methodological Answer:
Discrepancies (e.g., variable C–H···F vs. C–H···O interactions) arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
